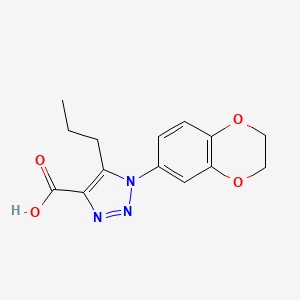

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-2-3-10-13(14(18)19)15-16-17(10)9-4-5-11-12(8-9)21-7-6-20-11/h4-5,8H,2-3,6-7H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKFJENYHZAVJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC3=C(C=C2)OCCO3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H16N4O4S, and it belongs to the class of triazole derivatives. The presence of the benzodioxin moiety contributes to its unique chemical behavior and biological activity.

Antimicrobial Activity

Triazole-containing compounds are often evaluated for their antimicrobial properties. A study identified several triazole derivatives as effective inhibitors against Mycobacterium tuberculosis, with some showing minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL . Although specific data on this compound is not extensively documented, its structural characteristics indicate potential antimicrobial efficacy.

Neuroprotective Effects

Some triazole derivatives have been reported to possess neuroprotective properties. For example, compounds exhibiting anti-inflammatory activity through the inhibition of the NF-kB signaling pathway have shown promise in models of neurodegeneration . The ability of these compounds to cross the blood-brain barrier (BBB) enhances their therapeutic potential in neurological disorders.

The mechanisms through which these compounds exert their biological effects often involve interaction with specific enzymes or pathways:

- Enzyme Inhibition : Many triazole derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .

- Cell Cycle Interference : Compounds with similar structures have been shown to disrupt the cell cycle in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid have shown effectiveness against a range of bacteria and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of cell membrane integrity.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer activities. A study demonstrated that certain triazole compounds induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial membrane potential (MMP). The compound's structure allows it to interact with DNA and inhibit tumor growth effectively.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Potential Applications

The diverse biological activities of this compound suggest several potential applications:

Pharmaceutical Development:

The compound can be explored as a lead molecule for developing new antibiotics or anticancer drugs.

Agricultural Chemistry:

Due to its antimicrobial properties, it may find applications as a fungicide or bactericide in agricultural practices.

Biotechnology:

Its ability to interact with biological macromolecules makes it a candidate for use in biotechnological applications such as drug delivery systems.

Comparison with Similar Compounds

Triazole vs. Tetrazole Derivatives

Example Compound : 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3,4-tetrazol-5-yl derivatives (e.g., compound 9o from ).

- Structural Differences :

- Triazole (Target Compound) : Contains a 1,2,3-triazole ring (three nitrogen atoms).

- Tetrazole (9o) : Features a 1,2,3,4-tetrazole ring (four nitrogen atoms).

- Implications :

- Tetrazoles exhibit higher acidity (pKa ~4.5–5.0) compared to triazoles (pKa ~9–10), making them bioisosteres for carboxylic acids in drug design.

- The additional nitrogen in tetrazoles may enhance coordination with metal ions or polar targets, but could reduce metabolic stability due to increased reactivity .

Substituent Variations: Propyl vs. Pyridinyl

Example Compound : 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid ().

- Structural Differences :

- Target Compound : Aliphatic propyl group at the 5-position.

- Pyridinyl Analog : Aromatic pyridin-4-yl substituent at the 5-position.

- Implications: Lipophilicity: The propyl group increases lipophilicity (logP ~2–3 estimated), whereas the pyridinyl group introduces polarity (logP ~1–2), affecting membrane permeability and solubility.

Core Heterocycle Variations: Triazole vs. Pyrazole

Example Compound : 1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid ().

- Structural Differences :

- Triazole (Target Compound) : Five-membered ring with three nitrogen atoms.

- Pyrazole : Five-membered ring with two adjacent nitrogen atoms.

- Metabolic Stability: The pyrazole’s reduced nitrogen count may decrease metabolic oxidation rates compared to triazoles .

Functional Group Variations: Carboxylic Acid vs. Ester

Example Compound : 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate ().

- Structural Differences :

- Target Compound : Carboxylic acid group at the 4-position.

- Ester Analog : Ethyl ester replaces the carboxylic acid.

- Implications: Solubility: The carboxylic acid improves aqueous solubility (critical for oral bioavailability), while esters are more lipophilic. Prodrug Potential: Esters may act as prodrugs, hydrolyzing in vivo to release the active carboxylic acid .

Preparation Methods

Synthetic Routes to 1,2,3-Triazole-4-Carboxylic Acid Derivatives

Grignard Reagent-Mediated Carboxylation

A patented method for synthesizing 1-substituted-1H-1,2,3-triazole-4-carboxylic acids involves sequential halogenation and carboxylation steps. For the target compound, the synthesis begins with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dibromo-1H-1,2,3-triazole as the precursor. Key steps include:

- Halogenation : Bromination at the 4- and 5-positions of the triazole ring.

- Grignard Reaction : Treatment with isopropylmagnesium chloride at −30°C to −10°C in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF), followed by carboxylation via carbon dioxide insertion.

- Acid Workup : Hydrolysis with hydrochloric acid to yield the carboxylic acid derivative.

This method achieved a 53% yield for analogous n-propyl derivatives under optimized conditions. Critical parameters include reaction temperature (−30°C to −10°C), stoichiometry of Grignard reagent (1:1.1 molar ratio), and solvent polarity.

Table 1: Optimization of Grignard Carboxylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −30°C to −10°C | Prevents side reactions |

| Solvent | THF/METHF | Enhances solubility |

| Grignard Reagent | Isopropylmagnesium chloride | 53% yield |

Cycloaddition of β-Ketophosphonates and Azides

An alternative route reported in The Journal of Organic Chemistry utilizes β-carbonyl phosphonates and azides to construct multisubstituted 1,2,3-triazoles. For the target compound, this method involves:

- Enolate Formation : Deprotonation of β-ketophosphonate using cesium carbonate in dimethyl sulfoxide (DMSO).

- 1,3-Dipolar Cycloaddition : Reaction with 6-azido-2,3-dihydro-1,4-benzodioxine to form the triazole core.

- Hydrolysis : Acidic or basic hydrolysis of the phosphonate group to yield the carboxylic acid.

This approach offers regioselectivity for the 1,4,5-trisubstituted triazole configuration, with yields exceeding 85% for similar substrates. The use of DMSO as a solvent and cesium carbonate as a base proved critical for achieving high conversions.

Structural and Mechanistic Insights

Role of Substituents on Reactivity

The electron-donating 1,4-benzodioxan group at the 1-position of the triazole ring enhances stability during carboxylation by resonance effects. Conversely, the n-propyl group at the 5-position introduces steric hindrance, necessitating precise control over reaction temperatures to avoid decomposition.

Docking and Binding Affinity

Molecular docking simulations of analogous 1,2,4-triazole derivatives highlight the importance of the carboxylic acid moiety in binding to biological targets like methionine aminopeptidase-2 (MetAP2). While the target compound’s bioactivity remains uncharacterized, structural analogs exhibit IC50 values below 1 μM, suggesting therapeutic potential.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for 1,2,3-Triazole-4-Carboxylic Acid Synthesis

| Method | Yield | Key Advantage | Limitation |

|---|---|---|---|

| Grignard Carboxylation | 53% | Scalability | Low-temperature requirements |

| Cycloaddition | 85–95% | Regioselectivity | Requires specialized azides |

The Grignard method is preferable for large-scale synthesis due to readily available starting materials, whereas the cycloaddition route offers superior regiochemical control for complex analogs.

Industrial-Scale Considerations

Purification and Crystallization

Post-synthesis purification involves cooling the reaction mixture to 0°C for crystallization, followed by vacuum drying. For the target compound, recrystallization from ethyl acetate/hexane mixtures yields high-purity material (>95% by HPLC).

Q & A

Q. What are the established synthetic routes for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid?

A common method involves cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form the triazole core. For example, substituted benzodioxin precursors can be reacted with propyl azides under copper catalysis. Key steps include refluxing in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via recrystallization or column chromatography . Optimization of reaction time (e.g., 4–6 hours) and stoichiometric ratios (e.g., 1:1 molar ratio of triazole precursor to benzodioxin derivative) is critical for yield improvement.

Q. Which analytical techniques are recommended for characterizing this compound?

A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity assessment:

Q. How can researchers design initial biological activity assays for this compound?

Prioritize target-specific assays based on structural analogs. For triazole-carboxylic acid derivatives, enzyme inhibition assays (e.g., cyclooxygenase or lipoxygenase) are common. Use dose-response curves (0.1–100 µM) and positive controls (e.g., indomethacin for COX inhibition). Include cytotoxicity assays (MTT or resazurin) on human cell lines (e.g., HEK-293) to establish selectivity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energy barriers for key steps like triazole ring formation. Tools like Gaussian or ORCA can model substituent effects on regioselectivity. Pair computational results with high-throughput experimentation (HTE) to validate predictions, reducing trial-and-error approaches by >50% . For example, ICReDD’s workflow integrates reaction path searches and machine learning to prioritize solvent systems (e.g., ethanol vs. DMF) and catalysts .

Q. What strategies resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or off-target effects. Implement orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) and meta-analyses of published data. Use multivariate statistical models (e.g., PCA) to isolate variables like pH, incubation time, or cell line differences. For instance, discrepancies in IC₅₀ values can be addressed by standardizing assay protocols across labs .

Q. How can researchers improve solubility and bioavailability for in vivo studies?

Formulation challenges include the compound’s carboxylic acid group, which may limit solubility in physiological buffers. Strategies:

- Salt formation : Screen with sodium, potassium, or lysine counterions.

- Nanoformulation : Use liposomes or PEGylated nanoparticles (50–200 nm size) to enhance plasma half-life.

- Co-solvent systems : Test mixtures of PBS with DMSO (<5%) or cyclodextrins . Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. What advanced experimental designs address reaction scalability issues?

Apply Design of Experiments (DoE) to optimize parameters like temperature, catalyst loading, and mixing speed. A central composite design (CCD) for a triazole synthesis might include:

- Factors : Temperature (80–120°C), catalyst concentration (1–5 mol%), reaction time (2–8 hours).

- Response variables : Yield, purity, byproduct formation. Statistical software (e.g., JMP or Minitab) identifies interactions between variables, reducing required experiments by 30–40% .

Data Contradiction and Validation

Q. How to validate conflicting computational predictions for this compound’s reactivity?

Cross-validate using multiple computational methods (e.g., DFT vs. semi-empirical PM6). Compare with experimental kinetics data (e.g., Arrhenius plots from temperature-dependent studies). For example, if DFT predicts a higher energy barrier for triazole formation than PM6, experimental rate constants (from GC-MS monitoring) can arbitrate .

Q. What methodologies confirm the absence of regioisomeric impurities?

Use chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) to separate regioisomers. Couple with LC-MS/MS for structural confirmation. For example, a gradient of hexane/isopropanol (90:10 to 70:30) over 30 minutes resolves triazole regioisomers, with mass fragmentation patterns confirming identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.